molecular formula C20H18Cl2N4OS B2749127 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 1164493-74-6

3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No. B2749127
CAS RN: 1164493-74-6
M. Wt: 433.35
InChI Key: DWXRQMRAQORODI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H18Cl2N4OS and its molecular weight is 433.35. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Chemical Properties

Triazine derivatives are explored for their synthetic utility, serving as precursors or intermediates in the stereoselective synthesis of complex molecules. For instance, the palladium-catalyzed cyclization of trichloroacetimidates has been used to synthesize 1,3-amino alcohols, highlighting the potential of triazine derivatives in the synthesis of biologically relevant molecules (Yuanzhen Xie, Kai Yu, Z. Gu, 2014).

Antimicrobial and Larvicidal Activities

Triazinone derivatives have been studied for their antimicrobial and larvicidal activities. A series of novel triazinone derivatives were prepared and evaluated for their growth inhibition property against certain bacterial and fungal pathogens, as well as for their potency in mosquito larvicidal activity (C. Kumara, P. Naik, D. JagadeeshPrasad, Y. AnushaG., P. Castelino, J. MadhuKumarD., K. Laxmana, A. Nair, 2015).

Cancer Research and Drug Development

The exploration of triazine derivatives in cancer research has shown promising results. For example, novel sulfonamide incorporating triazine derivatives were tested as inhibitors of carbonic anhydrase, which is relevant in tumor-associated conditions, showing appreciable inhibition and potential for anticancer drug development (E. Havránková, J. Csöllei, D. Vullo, V. Garaj, P. Pazdera, C. Supuran, 2018).

Synthesis of Novel Heterocyclic Compounds

The chemical versatility of triazine derivatives enables the synthesis of a wide array of heterocyclic compounds with potential pharmaceutical applications. This includes the development of new S-glycosyl and S-alkyl triazinone derivatives with significant anticancer activities, offering a pathway for the synthesis of cytotoxic agents against various cancer cell lines (H. Saad, A. Moustafa, 2011).

Advanced Materials and Polymer Science

Triazine derivatives also find applications in the synthesis of advanced materials, including hyperbranched polymers. These materials are synthesized from A2 and BB‘2 type monomers, showcasing the utility of triazine-based compounds in creating polymers with unique properties, such as high solubility and potential for use in various industrial applications (D. Yan, Chao Gao, 2000).

properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,4-dichlorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4OS/c1-14-19(9-10-23-27-12-16-7-8-17(21)11-18(16)22)24-20(26-25-14)28-13-15-5-3-2-4-6-15/h2-11,23H,12-13H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXRQMRAQORODI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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